Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-17-9(15)11-3-4-12(6-7(11)13,8(14)5-11)10(16)18-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVWTVQGKNXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethyl maleate with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylate Derivatives
a. Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7)
- Structural Difference : Lacks the 2,5-dioxo groups.
- Applications: Used in MOFs for optical transparency down to 240 nm due to non-aromaticity .
- Reactivity : Less electron-deficient than the dioxo variant, influencing metal-ligand coordination in MOFs .
b. Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 843-59-4)
- Structural Difference : Ethyl ester groups instead of methyl.
- Synthesis : Prepared via acid-catalyzed transesterification in toluene, contrasting with the sodium hydride (NaH)-mediated method for the methyl ester .
- Solubility : Higher lipophilicity due to longer alkyl chains, enhancing compatibility in hydrophobic matrices .
Cubane and Cuneane Derivatives
a. Dimethyl 1,4-cubanedicarboxylate
- Structural Difference : Cubic (cubane) framework vs. bicyclic core.
- Thermochemical Stability : Enthalpy of formation (ΔfH°(cr) = -232.6 kJ/mol) is less negative than the cuneane isomer (-413.0 kJ/mol), indicating higher stability in the cuneane structure .
- MOF Performance: Cubane-based MOFs exhibit inverted adsorption selectivity for benzene over cyclohexane compared to aromatic linkers, attributed to non-planar pore contouring .
b. Dimethyl 2,6-cuneanedicarboxylate
Aromatic Dicarboxylate Analogues
a. Terephthalic Acid (benzene-1,4-dicarboxylate, bdc²⁻)
- Structural Difference : Aromatic vs. aliphatic core.
- MOF Interactions : Aromatic linkers engage in π-π interactions, whereas bicyclo[2.2.2]octane derivatives rely on C(sp³)-H···substrate interactions, offering tunable hydrophobicity .
- Optical Properties : Bicyclo-based MOFs achieve UV transparency unattainable with aromatic systems .
Comparative Data Table
Biological Activity
Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate (CAS No. 174685-34-8) is a bicyclic compound with a unique structure that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₆ |
| Molecular Weight | 254.236 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 0.031 |
This compound is characterized by its dioxo and dicarboxylate functional groups, which are crucial for its reactivity and potential biological interactions.
Research indicates that compounds with similar bicyclic structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation; however, several hypotheses can be drawn based on related compounds:
- Enzyme Interaction : Compounds in this class may act as enzyme inhibitors or modulators, affecting metabolic pathways.
- Cellular Uptake : The lipophilicity indicated by a low LogP value suggests potential for cellular uptake and subsequent biological activity.
- Cytotoxicity : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Study on Cytotoxicity
A study published in Organometallics explored the cytotoxic activity of related compounds on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The findings indicated that certain structural analogs exhibit significant cytotoxic effects, leading to cell death through apoptosis pathways . Although specific data on this compound is limited, the structural similarities suggest it may also possess cytotoxic properties.
Fungal Biosynthesis Pathways
Another relevant study examined the biosynthetic pathways of prenylated indole alkaloids containing the 2,5-diazabicyclo[2.2.2]octane structure. This research highlighted unique enzymatic processes that could be leveraged for synthetic applications in drug development . These insights into biosynthesis may inform future studies on this compound's biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via Diels-Alder reactions or cycloadditions using dimethyl acetylenedicarboxylate derivatives as dienophiles. Optimization involves varying catalysts (e.g., Lewis acids like ZnCl₂), solvents (polar aprotic vs. non-polar), and temperature gradients (80–120°C) to enhance yield and selectivity .
- Methodological Tip : Use Design of Experiments (DoE) to systematically explore parameter interactions. Monitor reaction progress via HPLC or GC-MS to identify kinetic bottlenecks .
Q. How is the structural integrity of the bicyclo[2.2.2]octane core confirmed experimentally?
- X-ray crystallography provides definitive confirmation of the bicyclic framework and ester/ketone positioning. NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for characterizing substituents:
- Ketone groups (δ 200–220 ppm in ¹³C NMR).
- Ester carbonyls (δ 165–175 ppm).
- Bridged protons (δ 1.5–3.0 ppm in ¹H NMR) .
- Data Note : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .
Q. What safety protocols are recommended for handling this compound given conflicting hazard classifications?
- Contradiction : Some sources classify derivatives as non-hazardous (e.g., ), while structurally similar compounds (e.g., 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid) are labeled as irritants (H315, H319) .
- Resolution : Assume a precautionary approach: use fume hoods, nitrile gloves, and safety goggles. Conduct a risk assessment using SDS from multiple vendors and perform patch tests for dermal sensitivity .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives or predict reactivity?
- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cycloaddition reactions or assess electron density for electrophilic/nucleophilic sites.
- Case Study : ICReDD’s workflow integrates reaction path searches (via GRRM) with experimental validation, reducing optimization time by 40% .
- Table : Comparative Reactivity of Derivatives
| Derivative Substituent | Calculated ΔG‡ (kcal/mol) | Observed Yield (%) |
|---|---|---|
| –OCH₃ | 18.2 | 75 |
| –Cl | 22.1 | 58 |
Q. How can researchers resolve contradictions in published data on reaction yields or mechanisms?
- Root Cause Analysis : Compare experimental variables (e.g., catalyst purity, solvent drying methods). For example, trace water in solvents may deactivate Lewis acids, leading to yield discrepancies .
- Validation : Reproduce key studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Use in-situ IR spectroscopy to detect intermediates .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Chromatography : Preparative HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to exploit the compound’s low solubility in non-polar media .
- Emergent Methods : Membrane-based separations (e.g., nanofiltration) for scalable purification .
Q. How can reactor design improve the scalability of synthesis?
- Microreactors : Enhance heat/mass transfer for exothermic cycloadditions, reducing side reactions.
- Flow Chemistry : Continuous processing with immobilized catalysts (e.g., silica-supported ZnCl₂) increases throughput by 3x compared to batch methods .
Contradiction Management
- Safety Data : Cross-reference hazard classifications from academic journals, PubChem, and vendor SDS. For conflicting GHS labels, adopt the most stringent precautions and consult institutional EHS guidelines .
- Synthetic Yields : Document all experimental parameters (e.g., stirring rate, cooling efficiency) to identify reproducibility issues. Publicly share negative results via platforms like ChemRxiv.
Training Resources
- Advanced Techniques : Enroll in courses like CHEM 4206 (Advanced Chemistry Research) for hands-on training in computational modeling and process optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
